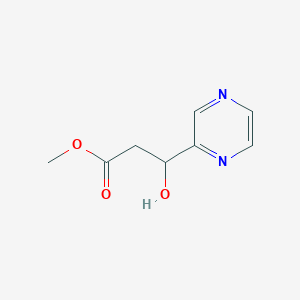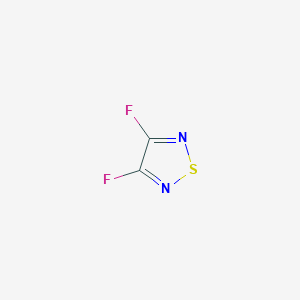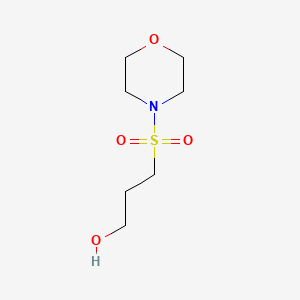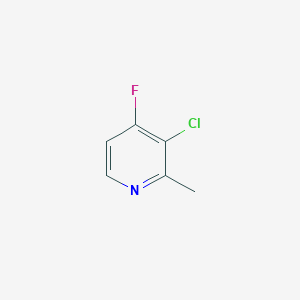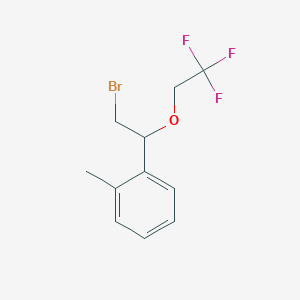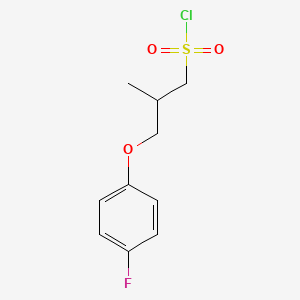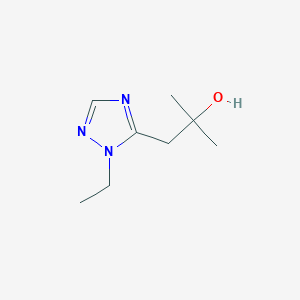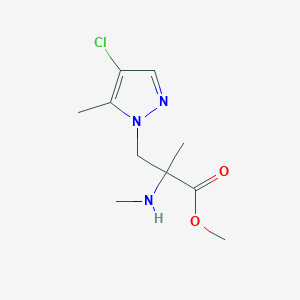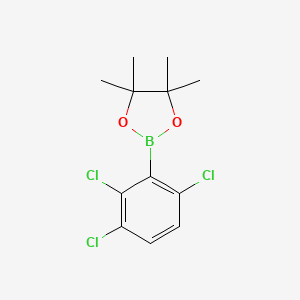
4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of a trichlorophenyl derivative with a boronic ester. Common reagents include boronic acids or boronate esters, and the reaction is often catalyzed by palladium complexes under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions using similar reagents and catalysts. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or other oxidized boron species.
Reduction: Reduction reactions may convert the boron center to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could form various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, boron-containing compounds are sometimes explored for their potential in drug delivery and as enzyme inhibitors.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of boron-carbon bonds. The boron atom can act as a Lewis acid, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A related compound with a phenyl group instead of a trichlorophenyl group.
Uniqueness
The presence of the trichlorophenyl group in 4,4,5,5-Tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane may impart unique reactivity and properties, such as increased electron-withdrawing effects, which can influence the compound’s behavior in chemical reactions.
特性
分子式 |
C12H14BCl3O2 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2,3,6-trichlorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 |
InChIキー |
OOAPRXDMDXNGIK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
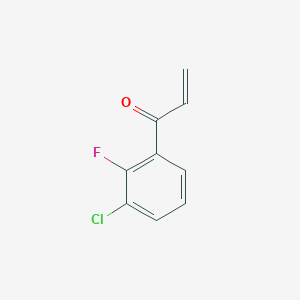
![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)
